molecular formula C17H13F2N3O2S2 B2743719 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide CAS No. 893984-58-2

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide

Cat. No. B2743719
CAS RN: 893984-58-2
M. Wt: 393.43
InChI Key: BMNPLONXIHVBEJ-UHFFFAOYSA-N
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Description

The compound “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide” belongs to a class of organic compounds known as imidazothiazoles . These are aromatic heterocyclic compounds containing an imidazole ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring fused to a thiazole ring, attached to a phenyl ring which is further connected to a sulfonamide group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it is reacted. Imidazothiazoles can undergo various reactions, including cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of imidazothiazoles include their aromaticity and the presence of multiple potential sites for hydrogen bonding .

Scientific Research Applications

Anti-Cancer Activity

This compound has shown promising anti-cancer properties. In a study by Feng et al., a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized. These compounds exhibited moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7. Notably, the introduction of sulfonyl groups increased the antiproliferative activity, and certain derivatives demonstrated IC50 values as low as 9.42 μM .

Anti-Inflammatory and Analgesic Properties

Indole derivatives have diverse biological applications. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated anti-inflammatory and analgesic activities .

Potential Anti-Mycobacterial Agents

Imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been explored as potential anti-mycobacterial agents. These compounds may offer new avenues for combating mycobacterial infections .

Safety and Hazards

The safety and hazards associated with this compound are not known without further information. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further investigation into its potential biological activities, such as anticancer activity . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .

Mechanism of Action

Target of Action

The compound, also known as N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide, is a derivative of imidazole . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It is known that imidazole derivatives can exhibit a broad range of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the context of the interaction.

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives , it is likely that this compound could affect multiple biochemical pathways. The downstream effects would depend on the specific pathway and the context of the interaction.

Result of Action

Given the broad range of activities exhibited by imidazole derivatives , it is likely that this compound could have various effects at the molecular and cellular level.

properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2S2/c18-12-3-6-14(19)16(9-12)26(23,24)21-13-4-1-11(2-5-13)15-10-22-7-8-25-17(22)20-15/h1-6,9-10,21H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNPLONXIHVBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide

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